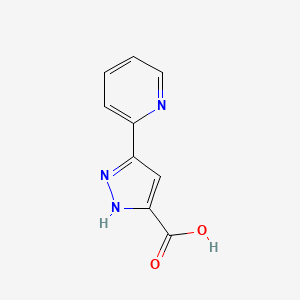

5-Pyridin-2-yl-1H-pyrazole-3-carboxylic acid

Description

The exact mass of the compound 5-Pyridin-2-yl-1H-pyrazole-3-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5-Pyridin-2-yl-1H-pyrazole-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Pyridin-2-yl-1H-pyrazole-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-pyridin-2-yl-1H-pyrazole-5-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O2/c13-9(14)8-5-7(11-12-8)6-3-1-2-4-10-6/h1-5H,(H,11,12)(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJBWHTBPIJXUFP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NNC(=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70349832 |

Source

|

| Record name | 5-Pyridin-2-yl-1H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70349832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

374064-02-5 |

Source

|

| Record name | 5-Pyridin-2-yl-1H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70349832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(2-PYRIDINYL)-1H-PYRAZOLE-5-CARBOXYLIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-depth Technical Guide to the Synthesis of 5-Pyridin-2-yl-1H-pyrazole-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a reliable synthetic route to 5-Pyridin-2-yl-1H-pyrazole-3-carboxylic acid, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The synthesis is presented as a three-step process, commencing with a Claisen condensation, followed by a cyclocondensation reaction to form the pyrazole core, and culminating in the hydrolysis of an ethyl ester to yield the target carboxylic acid.

This document details the experimental protocols for each synthetic step, presents quantitative data in a clear tabular format, and includes visualizations of the synthetic workflow and key reaction mechanisms to facilitate a thorough understanding of the process.

Synthetic Pathway Overview

The synthesis of 5-Pyridin-2-yl-1H-pyrazole-3-carboxylic acid is efficiently achieved through a three-step sequence. The overall transformation is outlined below:

Figure 1: Overall synthetic workflow for 5-Pyridin-2-yl-1H-pyrazole-3-carboxylic acid.

Experimental Protocols

Step 1: Synthesis of Ethyl 2,4-dioxo-4-(pyridin-2-yl)butanoate

This step involves the Claisen condensation of 2-acetylpyridine with diethyl oxalate, facilitated by a strong base, sodium ethoxide. The reaction creates the 1,3-dicarbonyl intermediate necessary for pyrazole formation.

Methodology:

-

A solution of sodium ethoxide is prepared by carefully adding sodium metal (1.0 eq.) to anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon) with cooling.

-

To this solution, a mixture of 2-acetylpyridine (1.0 eq.) and diethyl oxalate (1.1 eq.) is added dropwise at a temperature maintained between 0 and 5 °C.

-

After the addition is complete, the reaction mixture is stirred at room temperature for 12-18 hours.

-

The reaction is then quenched by pouring it into a mixture of ice and dilute hydrochloric acid, adjusting the pH to approximately 4-5.

-

The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum to yield the crude product.

-

Further purification can be achieved by recrystallization from a suitable solvent such as ethanol.

Step 2: Synthesis of Ethyl 5-(pyridin-2-yl)-1H-pyrazole-3-carboxylate

The intermediate, ethyl 2,4-dioxo-4-(pyridin-2-yl)butanoate, undergoes cyclocondensation with hydrazine hydrate to form the pyrazole ring. A catalytic amount of acetic acid is often used to facilitate the reaction.

Methodology:

-

To a solution of ethyl 2,4-dioxo-4-(pyridin-2-yl)butanoate (1.0 eq.) in ethanol, hydrazine hydrate (1.2 eq.) is added.

-

A catalytic amount of glacial acetic acid (e.g., 0.1 eq.) is then added to the mixture.

-

The reaction mixture is heated to reflux and maintained at this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The resulting residue is triturated with cold water, and the solid product is collected by filtration.

-

The crude product is washed with water and can be purified by recrystallization from ethanol to afford ethyl 5-(pyridin-2-yl)-1H-pyrazole-3-carboxylate.

Step 3: Synthesis of 5-Pyridin-2-yl-1H-pyrazole-3-carboxylic acid

The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This can be achieved under either acidic or basic conditions. A common method involves saponification with sodium hydroxide followed by acidification.

Methodology:

-

Ethyl 5-(pyridin-2-yl)-1H-pyrazole-3-carboxylate (1.0 eq.) is suspended in a mixture of ethanol and water.

-

An aqueous solution of sodium hydroxide (2.0-3.0 eq.) is added, and the mixture is heated to reflux for 2-4 hours, or until the reaction is complete as indicated by TLC.

-

The reaction mixture is then cooled to room temperature, and the ethanol is removed under reduced pressure.

-

The remaining aqueous solution is diluted with water and acidified to a pH of approximately 3-4 with dilute hydrochloric acid.

-

The resulting precipitate is collected by filtration, washed thoroughly with cold water to remove any inorganic salts, and dried under vacuum to yield 5-Pyridin-2-yl-1H-pyrazole-3-carboxylic acid.

Quantitative Data

The following tables summarize the expected yields and key characterization data for the intermediates and the final product.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Physical Appearance |

| Ethyl 2,4-dioxo-4-(pyridin-2-yl)butanoate | C₁₁H₁₁NO₄ | 221.21 | 75-85 | Pale yellow solid |

| Ethyl 5-(pyridin-2-yl)-1H-pyrazole-3-carboxylate | C₁₁H₁₁N₃O₂ | 217.23 | 80-90 | Off-white to pale yellow solid |

| 5-Pyridin-2-yl-1H-pyrazole-3-carboxylic acid | C₉H₇N₃O₂ | 189.17 | 85-95 | White to off-white solid |

Table 1: Summary of Physical Properties and Yields.

| Compound | ¹H NMR (δ, ppm) | IR (cm⁻¹) | MS (m/z) |

| Ethyl 2,4-dioxo-4-(pyridin-2-yl)butanoate | 1.3-1.4 (t, 3H), 4.3-4.4 (q, 2H), 7.0 (s, 1H), 7.5-8.7 (m, 4H, pyridine) | 3100-2900 (C-H), 1730 (C=O, ester), 1680 (C=O, ketone), 1640 (C=O, enol) | 221 (M⁺) |

| Ethyl 5-(pyridin-2-yl)-1H-pyrazole-3-carboxylate | 1.3-1.4 (t, 3H), 4.3-4.4 (q, 2H), 7.1 (s, 1H, pyrazole-H), 7.3-8.6 (m, 4H, pyridine), 13.5 (br s, 1H, NH) | 3300-3100 (N-H), 3050 (C-H, aromatic), 1720 (C=O, ester), 1590, 1570 (C=N, C=C) | 217 (M⁺) |

| 5-Pyridin-2-yl-1H-pyrazole-3-carboxylic acid | 7.2 (s, 1H, pyrazole-H), 7.4-8.7 (m, 4H, pyridine), 13.0-14.0 (br s, 2H, NH and COOH) | 3400-2500 (O-H, N-H), 1700 (C=O, acid), 1600, 1580 (C=N, C=C) | 189 (M⁺) |

Table 2: Spectroscopic Characterization Data.

Signaling Pathways and Logical Relationships

The core chemical transformations in this synthesis are the Claisen condensation and the pyrazole formation via cyclocondensation. The logical progression of these key steps is visualized below.

Figure 2: Logical flow of the key reaction mechanisms.

This guide provides a robust framework for the successful synthesis of 5-Pyridin-2-yl-1H-pyrazole-3-carboxylic acid. Researchers are advised to adhere to standard laboratory safety practices when handling all chemicals and performing the described procedures.

An In-depth Technical Guide to the Chemical Properties of 5-Pyridin-2-yl-1H-pyrazole-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 5-Pyridin-2-yl-1H-pyrazole-3-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. This document consolidates available data on its structure, physicochemical characteristics, synthesis, and potential biological activities, aiming to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

Chemical Structure and Properties

5-Pyridin-2-yl-1H-pyrazole-3-carboxylic acid is a bicyclic heteroaromatic compound featuring a pyrazole ring substituted with a pyridine ring at the 5-position and a carboxylic acid group at the 3-position.

Molecular Structure:

Figure 1: Chemical structure of 5-Pyridin-2-yl-1H-pyrazole-3-carboxylic acid.

Table 1: Physicochemical Properties of 5-Pyridin-2-yl-1H-pyrazole-3-carboxylic acid

| Property | Value | Source |

| CAS Number | 374064-02-5 | [1] |

| Molecular Formula | C₉H₇N₃O₂ | [1] |

| Molecular Weight | 189.17 g/mol | [1] |

| Melting Point | Data for the analogous compound 5-pyridin-3-yl-1H-pyrazole-3-carboxylic acid is >300 °C, suggesting a similarly high melting point for this compound. | [2] |

| Boiling Point | Not available. Due to its high melting point and polar nature, it is expected to decompose before boiling under atmospheric pressure. | |

| Solubility | Pyrazole carboxylic acids generally exhibit solubility in polar organic solvents like ethanol, methanol, and DMSO.[3] Their solubility in water is often limited but can be enhanced in basic aqueous solutions due to salt formation. | |

| pKa | The pKa of pyrazole-3-carboxylic acids are generally lower than that of benzoic acid, indicating they are stronger acids.[4] The exact pKa for this compound is not readily available in the literature. |

Spectroscopic Data

Detailed experimental spectral data for 5-Pyridin-2-yl-1H-pyrazole-3-carboxylic acid is not widely published. However, characteristic spectral features can be predicted based on its structural motifs.

2.1. ¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the protons on the pyrazole and pyridine rings, as well as a broad singlet for the carboxylic acid proton, typically downfield (>10 ppm). The single proton on the pyrazole ring would likely appear as a singlet. The four protons on the pyridine ring would exhibit a complex splitting pattern characteristic of a 2-substituted pyridine.

2.2. ¹³C NMR Spectroscopy

The carbon NMR spectrum would display nine distinct signals corresponding to the nine carbon atoms in the molecule. The carboxylic acid carbonyl carbon would resonate at the most downfield position (typically >160 ppm). The chemical shifts of the pyrazole and pyridine ring carbons would appear in the aromatic region (approximately 100-150 ppm).

2.3. Infrared (IR) Spectroscopy

The IR spectrum would be characterized by a broad O-H stretching band for the carboxylic acid, typically in the range of 2500-3300 cm⁻¹. A strong C=O stretching vibration for the carboxylic acid would be observed around 1700 cm⁻¹. C-H stretching vibrations for the aromatic rings would appear around 3000-3100 cm⁻¹, and C=C and C=N stretching vibrations would be present in the 1400-1600 cm⁻¹ region.

2.4. Mass Spectrometry

The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (189.17 m/z). Fragmentation patterns would likely involve the loss of the carboxylic acid group (CO₂H) and fragmentation of the pyridine and pyrazole rings.

Experimental Protocols

3.1. Synthesis

A common and versatile method for the synthesis of 5-substituted pyrazole-3-carboxylic acids is the cyclocondensation reaction of a 1,3-dicarbonyl compound with hydrazine, followed by hydrolysis of the resulting ester.[5][6][7]

Workflow for the Synthesis of 5-Pyridin-2-yl-1H-pyrazole-3-carboxylic acid:

Figure 2: General synthetic workflow for 5-Pyridin-2-yl-1H-pyrazole-3-carboxylic acid.

Step 1: Cyclocondensation to form Ethyl 5-pyridin-2-yl-1H-pyrazole-3-carboxylate

-

To a solution of ethyl 2-(pyridin-2-yl)-2,4-dioxobutanoate in a suitable solvent such as ethanol or acetic acid, an equimolar amount of hydrazine hydrate is added.

-

The reaction mixture is typically heated under reflux for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Upon cooling, the product may precipitate and can be collected by filtration. Alternatively, the solvent is removed under reduced pressure, and the crude product is carried forward to the next step.

Step 2: Hydrolysis to 5-Pyridin-2-yl-1H-pyrazole-3-carboxylic acid

-

The crude ethyl 5-pyridin-2-yl-1H-pyrazole-3-carboxylate is dissolved in a mixture of an alcohol (e.g., ethanol) and an aqueous solution of a base (e.g., sodium hydroxide or lithium hydroxide).

-

The mixture is heated to reflux and stirred for a period sufficient to achieve complete hydrolysis of the ester, as monitored by TLC.

-

After cooling to room temperature, the alcohol is removed under reduced pressure. The remaining aqueous solution is then acidified with a mineral acid (e.g., hydrochloric acid) to a pH of approximately 2-3, leading to the precipitation of the carboxylic acid.

-

The solid product is collected by filtration, washed with cold water, and dried.

3.2. Purification

The crude 5-Pyridin-2-yl-1H-pyrazole-3-carboxylic acid can be purified by recrystallization from a suitable solvent or solvent mixture, such as ethanol, methanol, or a mixture of ethanol and water.[8]

Potential Biological Activities and Signaling Pathways

While specific biological data for 5-Pyridin-2-yl-1H-pyrazole-3-carboxylic acid is limited, the pyrazole scaffold is a well-established pharmacophore found in numerous biologically active compounds.

4.1. Anti-inflammatory Activity

Many pyrazole derivatives are known to exhibit potent anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2.[9][10][11][12] The structural features of 5-Pyridin-2-yl-1H-pyrazole-3-carboxylic acid are consistent with those of other known COX-2 inhibitors.

Potential COX-2 Inhibition Pathway:

Figure 3: Postulated mechanism of anti-inflammatory action via COX-2 inhibition.

4.2. Antibacterial Activity

The pyrazole nucleus is also a key component of various antibacterial agents.[13][14][15][16][17] The mechanism of action for antibacterial pyrazoles can vary, but some have been shown to interfere with essential bacterial processes such as DNA replication by inhibiting enzymes like DNA gyrase.[18]

Conclusion

5-Pyridin-2-yl-1H-pyrazole-3-carboxylic acid is a versatile heterocyclic compound with significant potential for applications in drug discovery and development. Its structural similarity to known anti-inflammatory and antibacterial agents makes it a compelling candidate for further investigation. This technical guide provides a foundational understanding of its chemical properties and synthetic methodologies, which can aid researchers in the design and execution of future studies to explore its full therapeutic potential. Further research is warranted to fully elucidate its physicochemical properties, spectroscopic profile, and biological mechanisms of action.

References

- 1. 5-Pyridin-2-yl-1H-pyrazole-3-carboxylic acid | 374064-02-5 [chemicalbook.com]

- 2. chemimpex.com [chemimpex.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. Comparisons of pKa and log P values of some carboxylic and phosphonic acids: Synthesis and measurement - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]

- 7. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Reagents & Solvents [chem.rochester.edu]

- 9. researchgate.net [researchgate.net]

- 10. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells, cell cycle arrest, apoptosis induction and dual EGFR/Topo-1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 14. eurekaselect.com [eurekaselect.com]

- 15. benthamdirect.com [benthamdirect.com]

- 16. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 17. ijrar.org [ijrar.org]

- 18. Pyrazole synthesis [organic-chemistry.org]

An In-depth Technical Guide on the Physicochemical Properties of 5-Pyridin-2-yl-1H-pyrazole-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of the heterocyclic compound 5-Pyridin-2-yl-1H-pyrazole-3-carboxylic acid. Given the limited availability of direct experimental data for this specific molecule, this document also presents information on closely related compounds and outlines general experimental protocols for its characterization. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry, drug discovery, and materials science.

Introduction to Pyrazole Carboxylic Acids

Pyrazole and its derivatives are a class of heterocyclic compounds that have garnered significant attention in the field of pharmacology due to their diverse biological activities.[1] The pyrazole scaffold is a key pharmacophore in a number of commercially available drugs.[2][3] The incorporation of a carboxylic acid moiety provides a versatile handle for synthetic modifications, enhancing the potential for developing novel therapeutic agents.[4] Pyrazole carboxylic acid derivatives have been reported to exhibit a wide range of pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer properties.[5][6][7] The subject of this guide, 5-Pyridin-2-yl-1H-pyrazole-3-carboxylic acid, is a member of this important class of compounds, featuring both a pyrazole and a pyridine ring, suggesting its potential for unique biological interactions.

Physicochemical Properties

Detailed experimental data on the physical properties of 5-Pyridin-2-yl-1H-pyrazole-3-carboxylic acid are not extensively reported in publicly accessible literature. However, computed data and information on isomeric compounds provide valuable insights.

Table 1: Computed Physicochemical Properties

| Property | Value | Source |

| For 5-Pyridin-2-yl-1H-pyrazole-3-carboxylic acid | ||

| Molecular Formula | C₉H₇N₃O₂ | - |

| Molecular Weight | 189.17 g/mol | - |

| For Isomer: 1-(pyridin-3-yl)-1H-pyrazole-5-carboxylic acid | ||

| Molecular Weight | 189.17 g/mol | PubChem |

| XLogP3 | 0.7 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 4 | PubChem |

| Rotatable Bond Count | 2 | PubChem |

| Exact Mass | 189.053826475 Da | PubChem |

| Monoisotopic Mass | 189.053826475 Da | PubChem |

| Topological Polar Surface Area | 68 Ų | PubChem |

| Heavy Atom Count | 14 | PubChem |

Note: The data for 1-(pyridin-3-yl)-1H-pyrazole-5-carboxylic acid is provided for comparative purposes as it is an isomer of the title compound.[8]

Generally, heterocyclic carboxylic acids such as this are expected to be crystalline solids with relatively high melting points due to intermolecular hydrogen bonding facilitated by the carboxylic acid group.[9] Their solubility is predicted to be low in nonpolar organic solvents and higher in polar protic solvents and aqueous bases.

Experimental Protocols

3.1. Representative Synthesis of a Pyrazole Carboxylic Acid Derivative

The synthesis of pyrazole carboxylic acids often involves the cyclocondensation of a β-dicarbonyl compound with a hydrazine derivative.[10][11] A general procedure is outlined as follows:

-

Preparation of the β-keto ester: A Claisen condensation between a ketone and an ester can be employed to generate the necessary β-dicarbonyl intermediate.

-

Reaction with Hydrazine: The β-keto ester is then reacted with a suitable hydrazine (in this case, a pyridine-substituted hydrazine or a hydrazine that allows for subsequent pyridine ring formation) in a suitable solvent such as ethanol.

-

Cyclization: The reaction mixture is typically heated under reflux to facilitate the cyclization and formation of the pyrazole ring.

-

Hydrolysis: If the synthesis results in an ester, a subsequent hydrolysis step using an acid or base is required to obtain the final carboxylic acid.

-

Purification: The final product is then purified using standard techniques such as recrystallization or column chromatography.

3.2. Determination of Physical Properties

The following are general protocols for the experimental determination of the key physical properties of a novel compound like 5-Pyridin-2-yl-1H-pyrazole-3-carboxylic acid.

-

Melting Point:

-

A small, dry sample of the crystalline compound is packed into a capillary tube.

-

The capillary tube is placed in a melting point apparatus.

-

The temperature is gradually increased, and the range from which the sample starts to melt until it becomes completely liquid is recorded.

-

-

Solubility:

-

A small, accurately weighed amount of the compound is added to a known volume of a solvent (e.g., water, ethanol, DMSO) at a specific temperature.

-

The mixture is stirred or agitated for a set period.

-

The solution is visually inspected for the presence of undissolved solid. If the solid dissolves completely, more solute is added until saturation is reached.

-

Quantitative solubility can be determined by techniques such as UV-Vis spectroscopy or HPLC by analyzing the concentration of the saturated solution.

-

-

pKa Determination:

-

A solution of the compound is prepared in water or a mixed aqueous-organic solvent system.

-

The solution is titrated with a standardized solution of a strong base (e.g., NaOH).

-

The pH of the solution is monitored throughout the titration using a calibrated pH meter.

-

The pKa is determined from the titration curve, typically as the pH at which half of the acid has been neutralized.

-

Biological Activity and Drug Discovery Workflow

4.1. General Biological Activities of Pyrazole Derivatives

While specific biological data for 5-Pyridin-2-yl-1H-pyrazole-3-carboxylic acid is limited, the broader class of pyrazole derivatives is known for a wide spectrum of pharmacological activities. These include:

-

Anti-inflammatory effects: Many pyrazole-containing compounds are known to be inhibitors of cyclooxygenase (COX) enzymes.[12]

-

Antimicrobial activity: Various substituted pyrazoles have demonstrated efficacy against a range of bacterial and fungal pathogens.[7]

-

Anticancer properties: Certain pyrazole derivatives have been investigated for their potential as anticancer agents, targeting various signaling pathways involved in tumor growth.[12]

-

Enzyme inhibition: The pyrazole scaffold is a common feature in many enzyme inhibitors, targeting kinases, proteases, and other enzymes.[5]

4.2. Drug Discovery and Characterization Workflow

The development of a novel compound like 5-Pyridin-2-yl-1H-pyrazole-3-carboxylic acid for therapeutic applications follows a structured workflow. The diagram below illustrates the logical progression from initial synthesis to biological evaluation.

Caption: A generalized workflow for the discovery and development of a novel chemical entity.

Conclusion

5-Pyridin-2-yl-1H-pyrazole-3-carboxylic acid is a heterocyclic compound with significant potential as a scaffold in the design and synthesis of novel therapeutic agents. While there is a notable lack of published experimental data regarding its specific physical properties, its structural similarity to other biologically active pyrazole derivatives suggests it is a promising candidate for further investigation. The protocols and workflows outlined in this guide provide a framework for the systematic characterization and evaluation of this and other novel chemical entities. Further research is warranted to fully elucidate the physicochemical properties, biological activity, and potential therapeutic applications of this compound.

References

- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [ouci.dntb.gov.ua]

- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review | MDPI [mdpi.com]

- 3. CN111138289B - Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same - Google Patents [patents.google.com]

- 4. nbinno.com [nbinno.com]

- 5. researchgate.net [researchgate.net]

- 6. globalresearchonline.net [globalresearchonline.net]

- 7. Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 1-(pyridin-3-yl)-1H-pyrazole-5-carboxylic acid | C9H7N3O2 | CID 139271208 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. dergipark.org.tr [dergipark.org.tr]

- 11. asianpubs.org [asianpubs.org]

- 12. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-Pyridin-2-yl-1H-pyrazole-3-carboxylic Acid

CAS Number: 374064-02-5

This technical guide provides a comprehensive overview of 5-Pyridin-2-yl-1H-pyrazole-3-carboxylic acid, a heterocyclic compound of significant interest to researchers and professionals in drug discovery and development. This document details its chemical properties, synthesis, biological activity, and experimental protocols.

Chemical and Physical Properties

5-Pyridin-2-yl-1H-pyrazole-3-carboxylic acid is a stable, solid organic compound. Its key identifiers and properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 374064-02-5 | [Internal Search] |

| Molecular Formula | C₉H₇N₃O₂ | [Internal Search] |

| Molecular Weight | 189.17 g/mol | [Internal Search] |

| Appearance | Off-white to pale yellow solid | [General Knowledge] |

| Solubility | Soluble in organic solvents such as DMSO and methanol | [General Knowledge] |

Synthesis

Experimental Protocol: A General Synthesis Approach

Step 1: Synthesis of Ethyl 2,4-dioxo-4-(pyridin-2-yl)butanoate (Intermediate 1)

-

To a solution of sodium ethoxide (1.1 equivalents) in anhydrous ethanol, add 2-acetylpyridine (1.0 equivalent) dropwise at 0°C.

-

After stirring for 30 minutes, add diethyl oxalate (1.1 equivalents) dropwise, maintaining the temperature at 0°C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

The reaction is quenched by the addition of cold dilute hydrochloric acid to neutralize the mixture.

-

The resulting precipitate, ethyl 2,4-dioxo-4-(pyridin-2-yl)butanoate, is collected by filtration, washed with cold ethanol, and dried under vacuum.

Step 2: Synthesis of Ethyl 5-(pyridin-2-yl)-1H-pyrazole-3-carboxylate (Intermediate 2)

-

Suspend ethyl 2,4-dioxo-4-(pyridin-2-yl)butanoate (1.0 equivalent) in ethanol.

-

Add hydrazine hydrate (1.2 equivalents) to the suspension.

-

Reflux the mixture for 4-6 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.

-

The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield ethyl 5-(pyridin-2-yl)-1H-pyrazole-3-carboxylate.

Step 3: Hydrolysis to 5-Pyridin-2-yl-1H-pyrazole-3-carboxylic Acid (Final Product)

-

Dissolve ethyl 5-(pyridin-2-yl)-1H-pyrazole-3-carboxylate (1.0 equivalent) in a mixture of ethanol and an aqueous solution of sodium hydroxide (2.0 equivalents).

-

Heat the mixture to reflux for 2-4 hours until the ester is completely hydrolyzed (monitored by TLC).

-

After cooling to room temperature, the ethanol is removed under reduced pressure.

-

The aqueous solution is then acidified with dilute hydrochloric acid to a pH of approximately 3-4, leading to the precipitation of the carboxylic acid.

-

The solid product is collected by filtration, washed with cold water, and dried to afford 5-Pyridin-2-yl-1H-pyrazole-3-carboxylic acid.

Synthesis Workflow Diagram

Caption: General synthetic workflow for 5-Pyridin-2-yl-1H-pyrazole-3-carboxylic acid.

Biological Activity and Drug Development Potential

5-Pyridin-2-yl-1H-pyrazole-3-carboxylic acid has emerged as a compound of interest in drug discovery, primarily due to its activity as an inhibitor of the urate transporter 1 (URAT1).

URAT1 Inhibition and Hyperuricemia

URAT1 is a key protein in the kidneys responsible for the reabsorption of uric acid from the filtrate back into the bloodstream. Overactivity of this transporter can lead to elevated levels of uric acid in the blood (hyperuricemia), a primary cause of gout. By inhibiting URAT1, 5-Pyridin-2-yl-1H-pyrazole-3-carboxylic acid promotes the excretion of uric acid, thereby lowering its concentration in the blood. This mechanism of action makes it a promising candidate for the development of novel treatments for hyperuricemia and gout.

Quantitative Bioactivity Data

The following table summarizes the known quantitative bioactivity data for 5-Pyridin-2-yl-1H-pyrazole-3-carboxylic acid. Further research is required to expand this dataset.

| Target | Assay Type | Species | IC₅₀ (µM) | Source |

| URAT-1 | Cell-based uric acid uptake | Human | 3.36 | [Internal Search] |

URAT1 Signaling Pathway in Renal Urate Reabsorption

The diagram below illustrates the role of URAT1 in the renal proximal tubule and the mechanism of its inhibition.

Caption: Mechanism of URAT1-mediated uric acid reabsorption and its inhibition.

Experimental Protocols for Biological Assays

This section provides a detailed methodology for a key experiment to evaluate the biological activity of 5-Pyridin-2-yl-1H-pyrazole-3-carboxylic acid.

In Vitro URAT1 Inhibition Assay

This assay is designed to determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against the human URAT1 transporter expressed in a cellular system.

Materials:

-

HEK293 cells stably expressing human URAT1 (hURAT1-HEK293)

-

Wild-type HEK293 cells (for control)

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Hanks' Balanced Salt Solution (HBSS)

-

[¹⁴C]-Uric Acid

-

Test compound (5-Pyridin-2-yl-1H-pyrazole-3-carboxylic acid)

-

Known URAT1 inhibitor (e.g., probenecid, as a positive control)

-

Scintillation fluid

-

Lysis buffer (e.g., 0.1 M NaOH)

-

Multi-well plates (24- or 48-well)

Procedure:

-

Cell Culture: Culture hURAT1-HEK293 and wild-type HEK293 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

-

Cell Seeding: Seed the cells into multi-well plates at a density that ensures they reach approximately 90% confluency on the day of the assay.

-

Compound Preparation: Prepare a stock solution of the test compound and the positive control in DMSO. Serially dilute these stock solutions in HBSS to achieve a range of final assay concentrations. The final DMSO concentration in the assay should be kept below 0.5%.

-

Uptake Assay: a. On the day of the assay, wash the cell monolayers twice with pre-warmed HBSS. b. Pre-incubate the cells for 10-15 minutes at 37°C with HBSS containing the various concentrations of the test compound, positive control, or vehicle (DMSO). c. Initiate the uptake reaction by adding HBSS containing a fixed concentration of [¹⁴C]-Uric Acid (e.g., 10 µM) and the corresponding concentration of the inhibitor. d. Incubate for a predetermined time (e.g., 5-10 minutes) at 37°C. e. Terminate the uptake by rapidly aspirating the solution and washing the cells three times with ice-cold HBSS.

-

Cell Lysis and Quantification: a. Lyse the cells by adding the lysis buffer to each well. b. Transfer the lysate to scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: a. The specific uptake of uric acid is calculated by subtracting the radioactivity measured in the wild-type HEK293 cells (non-specific uptake) from that in the hURAT1-HEK293 cells. b. Plot the percentage of inhibition against the logarithm of the compound concentration. c. Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.

Experimental Workflow Diagram

Caption: Workflow for the in vitro URAT1 inhibition assay.

Conclusion

5-Pyridin-2-yl-1H-pyrazole-3-carboxylic acid is a promising molecule in the field of drug discovery, particularly for the development of treatments for hyperuricemia and gout. Its potent inhibitory activity against the URAT1 transporter provides a clear mechanism of action. The synthetic pathway, while requiring optimization for large-scale production, is based on well-established chemical principles. Further research into the pharmacokinetic and pharmacodynamic properties of this compound is warranted to fully elucidate its therapeutic potential. This technical guide serves as a foundational resource for scientists and researchers investigating this and similar heterocyclic compounds.

A Technical Guide to the Structure Elucidaion of 5-Pyridin-2-yl-1H-pyrazole-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a comprehensive approach to the structural elucidation of the novel heterocyclic compound, 5-Pyridin-2-yl-1H-pyrazole-3-carboxylic acid. The methodologies detailed herein provide a robust framework for the synthesis and characterization of this and structurally related molecules. This document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, organic synthesis, and drug discovery, offering detailed experimental protocols and data interpretation guidelines. While specific experimental data for the title compound is not publicly available, this guide presents the expected analytical outcomes based on established principles and data from analogous structures.

Introduction

5-Pyridin-2-yl-1H-pyrazole-3-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry due to the established biological activities of both pyrazole and pyridine moieties. Pyrazole derivatives are known to exhibit a wide range of pharmacological properties, including anti-inflammatory, analgesic, and anticancer activities. The incorporation of a pyridine ring can further modulate the compound's physicochemical properties and biological target interactions. Accurate structural confirmation is a critical first step in the exploration of its therapeutic potential. This guide provides a systematic approach to its synthesis and structural verification using modern analytical techniques.

Predicted Spectroscopic and Physical Data

The following tables summarize the predicted analytical data for 5-Pyridin-2-yl-1H-pyrazole-3-carboxylic acid. These predictions are based on the analysis of structurally similar compounds and established spectroscopic principles.

Table 1: Predicted ¹H NMR Spectral Data (in DMSO-d₆, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~13.5 | br s | 1H | -COOH |

| ~8.6 | d | 1H | Pyridine H-6 |

| ~8.0 | t | 1H | Pyridine H-4 |

| ~7.8 | d | 1H | Pyridine H-3 |

| ~7.4 | t | 1H | Pyridine H-5 |

| ~7.2 | s | 1H | Pyrazole H-4 |

| ~3.5 | br s | 1H | -NH (pyrazole) |

Table 2: Predicted ¹³C NMR Spectral Data (in DMSO-d₆, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~163 | -COOH |

| ~150 | Pyridine C-2 |

| ~149 | Pyridine C-6 |

| ~148 | Pyrazole C-5 |

| ~145 | Pyrazole C-3 |

| ~138 | Pyridine C-4 |

| ~124 | Pyridine C-5 |

| ~121 | Pyridine C-3 |

| ~108 | Pyrazole C-4 |

Table 3: Predicted Mass Spectrometry Data

| Technique | Expected [M+H]⁺ | Expected [M-H]⁻ |

| High-Resolution ESI-MS | 190.0617 | 188.0460 |

Table 4: Predicted Infrared (IR) Spectral Data

| Wavenumber (cm⁻¹) | Assignment |

| 3300-2500 (broad) | O-H stretch (carboxylic acid) |

| ~3100 | N-H stretch (pyrazole) |

| ~1700 | C=O stretch (carboxylic acid) |

| ~1600, ~1580 | C=N and C=C stretching (aromatic rings) |

Experimental Protocols

The following sections detail the proposed experimental procedures for the synthesis and structural elucidation of 5-Pyridin-2-yl-1H-pyrazole-3-carboxylic acid.

Synthesis Protocol

A plausible synthetic route involves the condensation of a pyridine-containing β-diketone with a hydrazine derivative, followed by oxidation.

3.1.1. Synthesis of Ethyl 5-(pyridin-2-yl)-1H-pyrazole-3-carboxylate

-

To a solution of ethyl 2,4-dioxo-4-(pyridin-2-yl)butanoate (1 mmol) in ethanol (20 mL), add hydrazine hydrate (1.2 mmol).

-

Reflux the mixture for 4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient to yield the pyrazole ester.

3.1.2. Hydrolysis to 5-Pyridin-2-yl-1H-pyrazole-3-carboxylic acid

-

Dissolve the ethyl 5-(pyridin-2-yl)-1H-pyrazole-3-carboxylate (1 mmol) in a mixture of ethanol (10 mL) and 2M aqueous sodium hydroxide (5 mL).

-

Heat the mixture to 60°C and stir for 2 hours.

-

After cooling, acidify the solution to pH 3-4 with 2M hydrochloric acid.

-

Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to afford the title compound.

Analytical Protocols

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H and ¹³C NMR: Dissolve approximately 5-10 mg of the sample in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Acquire spectra on a 400 MHz NMR spectrometer.

3.2.2. Mass Spectrometry (MS)

-

High-Resolution Mass Spectrometry (HRMS): Prepare a 1 mg/mL solution of the sample in methanol. Analyze using an Electrospray Ionization (ESI) source in both positive and negative ion modes.

3.2.3. Infrared (IR) Spectroscopy

-

Attenuated Total Reflectance (ATR)-IR: Place a small amount of the solid sample directly on the ATR crystal and acquire the spectrum over a range of 4000-400 cm⁻¹.

3.2.4. X-ray Crystallography

-

Grow single crystals of the compound by slow evaporation of a suitable solvent system (e.g., methanol/water, ethanol/water).

-

Mount a suitable crystal on a goniometer head.

-

Collect diffraction data at a controlled temperature (e.g., 100 K) using a single-crystal X-ray diffractometer with Mo Kα or Cu Kα radiation.

-

Solve and refine the crystal structure using appropriate software (e.g., SHELXS, SHELXL).

Visualizations

The following diagrams illustrate the logical workflow for the synthesis and structure elucidation of 5-Pyridin-2-yl-1H-pyrazole-3-carboxylic acid.

Caption: Synthetic workflow for 5-Pyridin-2-yl-1H-pyrazole-3-carboxylic acid.

Technical Guide: Spectroscopic and Biological Insights into 5-Pyridin-2-yl-1H-pyrazole-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) characteristics of 5-Pyridin-2-yl-1H-pyrazole-3-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. This document outlines the predicted NMR data, a comprehensive experimental protocol for acquiring such data, and explores the potential biological relevance of this molecular scaffold, including its putative role in cancer-related signaling pathways.

Nuclear Magnetic Resonance (NMR) Data

Table 1: Predicted ¹H NMR Spectral Data for 5-Pyridin-2-yl-1H-pyrazole-3-carboxylic acid

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Pyridine H6' | 8.60 - 8.70 | d | ~4.5 |

| Pyridine H3' | 8.00 - 8.10 | d | ~8.0 |

| Pyridine H4' | 7.85 - 7.95 | t | ~7.8 |

| Pyridine H5' | 7.35 - 7.45 | t | ~6.5 |

| Pyrazole H4 | 7.10 - 7.20 | s | - |

| Pyrazole NH | 13.0 - 14.0 | br s | - |

| Carboxylic Acid OH | 12.0 - 13.0 | br s | - |

Note: Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm. Predicted values are based on data from analogous structures and may vary depending on solvent and experimental conditions.

Table 2: Predicted ¹³C NMR Spectral Data for 5-Pyridin-2-yl-1H-pyrazole-3-carboxylic acid

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Carboxylic Acid C=O | 162.0 - 165.0 |

| Pyridine C2' | 150.0 - 152.0 |

| Pyridine C6' | 148.0 - 150.0 |

| Pyrazole C5 | 142.0 - 144.0 |

| Pyrazole C3 | 140.0 - 142.0 |

| Pyridine C4' | 137.0 - 139.0 |

| Pyridine C3' | 124.0 - 126.0 |

| Pyridine C5' | 121.0 - 123.0 |

| Pyrazole C4 | 105.0 - 107.0 |

Note: Chemical shifts are referenced to TMS at 0.00 ppm. The prediction is based on analogous compounds and computational models.

Experimental Protocols for NMR Spectroscopy

The following provides a detailed methodology for the acquisition of high-quality ¹H and ¹³C NMR spectra for 5-Pyridin-2-yl-1H-pyrazole-3-carboxylic acid.

Sample Preparation

-

Solvent Selection: Due to the presence of the carboxylic acid and nitrogen heterocycles, deuterated dimethyl sulfoxide (DMSO-d₆) is the recommended solvent as it is capable of dissolving the compound and avoiding the exchange of the acidic protons. Deuterated methanol (CD₃OD) or chloroform (CDCl₃) with a small amount of DMSO-d₆ could also be considered.

-

Concentration: Prepare a solution by dissolving 5-10 mg of the compound in approximately 0.6-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for referencing the chemical shifts to 0.00 ppm.

NMR Instrument Parameters

The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.

For ¹H NMR:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Spectral Width: -2 to 16 ppm.

-

Acquisition Time: 3-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64, to achieve an adequate signal-to-noise ratio.

-

Temperature: 298 K (25 °C).

For ¹³C NMR:

-

Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30' on Bruker instruments) to simplify the spectrum to single lines for each carbon.

-

Spectral Width: 0 to 200 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096, as ¹³C has a low natural abundance and requires more scans.

-

Temperature: 298 K (25 °C).

Biological Significance and Signaling Pathways

Pyridinyl-pyrazole derivatives are a class of compounds that have garnered significant attention in drug discovery due to their wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1] The structural motif of a pyridine ring linked to a pyrazole carboxylic acid core is found in molecules that act as inhibitors of various protein kinases.

Potential Mechanism of Action in Cancer

Several studies on related pyridinyl-pyrazole compounds suggest that they can function as inhibitors of key signaling proteins implicated in cancer cell proliferation, survival, and angiogenesis. These include:

-

PI3K (Phosphoinositide 3-kinase): A crucial enzyme in a signaling pathway that is often hyperactivated in cancer.

-

CDK2 (Cyclin-dependent kinase 2): A key regulator of the cell cycle, and its inhibition can lead to cell cycle arrest.

-

mTOR (mammalian Target of Rapamycin): A serine/threonine kinase that regulates cell growth, proliferation, and survival.

The diagram below illustrates a simplified, hypothetical signaling pathway where a pyridinyl-pyrazole compound could exert its anticancer effects by inhibiting these kinases.

Caption: Hypothetical inhibition of cancer signaling pathways.

The following diagram illustrates a general workflow for the synthesis and characterization of pyridinyl-pyrazole carboxylic acids.

Caption: General experimental workflow.

References

General Spectral Features of Pyrazole Carboxylic Acids

An in-depth analysis of the 1H and 13C NMR spectra of pyrazole carboxylic acids is crucial for the structural elucidation and characterization of these important heterocyclic compounds, which are prevalent in medicinal chemistry and materials science. This guide provides a detailed overview of their NMR spectral features, supported by tabulated data and experimental protocols.

The NMR spectra of pyrazole carboxylic acids are characterized by distinct signals corresponding to the pyrazole ring protons and carbons, as well as the carboxylic acid group. The chemical shifts are significantly influenced by the position of the carboxylic acid group and other substituents on the pyrazole ring.

1H NMR Spectra:

-

Ring Protons: The protons on the pyrazole ring typically appear in the aromatic region of the spectrum. The H3 and H5 protons are generally downfield due to the electron-withdrawing nature of the nitrogen atoms. The H4 proton usually appears more upfield.

-

N-H Proton: The N-H proton of the pyrazole ring, if present, is often broad and its chemical shift can vary significantly with solvent and concentration due to hydrogen bonding.

-

Carboxylic Acid Proton: The -COOH proton is typically a broad singlet located far downfield, often above 10 ppm.

13C NMR Spectra:

-

Ring Carbons: The chemical shifts of the pyrazole ring carbons are sensitive to the substitution pattern. The carbons adjacent to the nitrogen atoms (C3 and C5) are generally deshielded and appear at lower field compared to the C4 carbon.

-

Carboxyl Carbon: The carbonyl carbon of the carboxylic acid group is characteristically found in the range of 160-180 ppm.

NMR Data of Specific Pyrazole Carboxylic Acids

To illustrate the spectral characteristics, the 1H and 13C NMR data for key pyrazole carboxylic acids are summarized below.

Table 1: 1H NMR Chemical Shifts (δ, ppm) of Pyrazole Carboxylic Acids

| Compound | Solvent | H3 | H4 | H5 | N-H | COOH |

| Pyrazole-3-carboxylic acid | DMSO-d6 | 7.85 (d) | 6.70 (d) | - | 13.5 (br s) | 12.8 (br s) |

| Pyrazole-4-carboxylic acid | DMSO-d6 | 8.10 (s) | - | 8.10 (s) | 13.2 (br s) | 12.5 (br s) |

| Pyrazole-5-carboxylic acid | DMSO-d6 | - | 6.85 (d) | 7.70 (d) | 13.6 (br s) | 13.0 (br s) |

Table 2: 13C NMR Chemical Shifts (δ, ppm) of Pyrazole Carboxylic Acids

| Compound | Solvent | C3 | C4 | C5 | COOH |

| Pyrazole-3-carboxylic acid | DMSO-d6 | 142.5 | 110.2 | 135.8 | 163.1 |

| Pyrazole-4-carboxylic acid | DMSO-d6 | 138.9 | 115.5 | 138.9 | 164.5 |

| Pyrazole-5-carboxylic acid | DMSO-d6 | 140.1 | 108.7 | 145.3 | 162.8 |

Experimental Protocols

The acquisition of high-quality NMR spectra is paramount for accurate structural analysis. A general protocol is outlined below.

Workflow for NMR Sample Preparation and Analysis

Caption: Workflow for NMR sample preparation and analysis.

Detailed Methodology:

-

Sample Preparation: Approximately 5-10 mg of the pyrazole carboxylic acid derivative is accurately weighed and dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6, CDCl3, or D2O, depending on solubility) in a clean, dry vial. The solution is then transferred to a 5 mm NMR tube.

-

Instrument Setup: The NMR experiments are typically performed on a 400 or 500 MHz spectrometer. Standard parameters for 1H and 13C NMR acquisition are used.

-

Data Acquisition: For 1H NMR, a sufficient number of scans (e.g., 16 or 32) are acquired to obtain a good signal-to-noise ratio. For 13C NMR, a larger number of scans is usually required due to the lower natural abundance of the 13C isotope.

-

Data Processing: The raw free induction decay (FID) data is processed using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Logical Relationships in Spectral Interpretation

The interpretation of NMR spectra involves a logical process of correlating the observed signals with the molecular structure.

Decision Tree for Structure Confirmation

Caption: Decision tree for NMR-based structure confirmation.

This systematic approach ensures a rigorous and accurate determination of the chemical structure of pyrazole carboxylic acids, which is fundamental for their application in research and development. The provided data and protocols serve as a valuable resource for scientists working with these compounds.

Mass Spectrometry of 5-Pyridin-2-yl-1H-pyrazole-3-carboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometric analysis of 5-Pyridin-2-yl-1H-pyrazole-3-carboxylic acid. Due to the limited availability of direct mass spectral data for this specific compound in the public domain, this document outlines a predictive approach to its fragmentation behavior based on established principles of mass spectrometry and the known fragmentation patterns of its constituent chemical moieties: a pyridine ring, a pyrazole ring, and a carboxylic acid group. This guide also presents a generalized experimental protocol for its analysis.

Predicted Mass Spectral Data

The analysis of 5-Pyridin-2-yl-1H-pyrazole-3-carboxylic acid (Molecular Formula: C₉H₇N₃O₂, Molecular Weight: 189.17 g/mol ) via mass spectrometry, particularly with soft ionization techniques like electrospray ionization (ESI), is expected to yield a prominent protonated molecule [M+H]⁺ in positive ion mode or a deprotonated molecule [M-H]⁻ in negative ion mode.

Table 1: Predicted Key Mass-to-Charge Ratios (m/z) in ESI-MS

| Ion Species | Predicted m/z (Positive Mode) | Predicted m/z (Negative Mode) |

| Protonated Molecule [M+H]⁺ | 190.06 | - |

| Deprotonated Molecule [M-H]⁻ | - | 188.04 |

| Sodium Adduct [M+Na]⁺ | 212.04 | - |

Predicted Fragmentation Pathway

The fragmentation of the protonated molecule of 5-Pyridin-2-yl-1H-pyrazole-3-carboxylic acid ([M+H]⁺ at m/z 190.06) is anticipated to proceed through several key dissociation pathways. The most likely initial fragmentation event is the loss of a neutral water molecule (H₂O) from the carboxylic acid group, followed by the loss of carbon monoxide (CO). Subsequent fragmentations would likely involve the cleavage of the pyrazole and pyridine rings.

A significant fragmentation pathway for carboxylic acids involves the loss of the entire carboxyl group.[1][2] The stable aromatic nature of the pyridine and pyrazole rings suggests that the molecular ion will be relatively stable.[1] The fragmentation of pyrazole rings often involves the expulsion of HCN.

Below is a diagram illustrating the predicted fragmentation pathway.

References

5-Pyridin-2-yl-1H-pyrazole-3-carboxylic acid derivatives synthesis

An In-depth Technical Guide to the Synthesis of 5-Pyridin-2-yl-1H-pyrazole-3-carboxylic Acid Derivatives

Introduction

Pyrazole derivatives are a cornerstone in medicinal chemistry and drug development, valued for their wide spectrum of pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties.[1] The specific scaffold, 5-pyridin-2-yl-1H-pyrazole-3-carboxylic acid, serves as a crucial intermediate for synthesizing more complex molecules, including potent enzyme inhibitors and receptor antagonists. The inclusion of the pyridine ring introduces a key site for hydrogen bonding and potential metabolic stability, while the pyrazole core provides a rigid and tunable framework. The carboxylic acid group offers a convenient handle for derivatization, allowing for the exploration of structure-activity relationships (SAR) through the creation of amide, ester, and other libraries.[2][3]

This technical guide provides a comprehensive overview of the primary synthetic routes to 5-pyridin-2-yl-1H-pyrazole-3-carboxylic acid and its derivatives, complete with detailed experimental protocols, quantitative data summaries, and workflow visualizations to aid researchers in the fields of chemical synthesis and drug discovery.

Core Synthetic Strategies

The most prevalent and efficient method for constructing the pyrazole ring is the Knorr pyrazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[4][5] This approach forms the basis of the primary synthetic pathway to the target molecule.

Retrosynthetic Analysis

A retrosynthetic analysis of the target scaffold reveals a straightforward disconnection at the pyrazole ring. The core structure can be traced back to a key 1,3-dicarbonyl intermediate, specifically a 4-(pyridin-2-yl)-2,4-dioxobutanoate, and hydrazine. This diketoester is, in turn, accessible via a Claisen condensation between a pyridyl ketone (2-acetylpyridine) and an oxalate ester (diethyl oxalate).

Caption: Retrosynthetic pathway for the target acid.

Primary Synthetic Route: Claisen-Knorr Synthesis

This robust two-step process is the most common method for preparing 5-substituted-pyrazole-3-carboxylates.

-

Step 1: Claisen Condensation. The synthesis begins with a base-mediated Claisen condensation between 2-acetylpyridine and diethyl oxalate. A strong base, such as sodium ethoxide (NaOEt) or lithium tert-butoxide, is used to deprotonate the α-carbon of the ketone, which then acts as a nucleophile attacking the oxalate ester.[6] This reaction forms the critical 1,3-dicarbonyl intermediate, ethyl 2,4-dioxo-4-(pyridin-2-yl)butanoate.

-

Step 2: Knorr Pyrazole Synthesis. The resulting diketoester is then reacted with hydrazine hydrate in a cyclocondensation reaction.[2] The reaction typically proceeds in a protic solvent like ethanol and may be catalyzed by a small amount of acid (e.g., glacial acetic acid). This step forms the heterocyclic pyrazole ring, yielding ethyl 5-(pyridin-2-yl)-1H-pyrazole-3-carboxylate.

-

Step 3: Saponification. The final carboxylic acid is obtained through the hydrolysis of the ethyl ester, typically under basic conditions (e.g., using NaOH or KOH) followed by acidic workup to protonate the carboxylate salt.

Derivatization of the Carboxylic Acid Core

The carboxylic acid functional group is readily converted into a variety of derivatives, most commonly amides and esters, to modulate the compound's physicochemical properties.[7][8]

-

Amide Formation: The most common derivatization involves forming an amide bond. This is typically achieved by first activating the carboxylic acid, for example, by converting it to an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride.[7][9] The resulting acid chloride is then reacted with a desired primary or secondary amine to furnish the corresponding amide. Alternatively, modern peptide coupling reagents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with HOBt (Hydroxybenzotriazole) can be used to form the amide bond directly from the carboxylic acid and amine under milder conditions.

-

Ester Formation: Esters can be synthesized by reacting the acid chloride with an alcohol or through Fischer esterification of the carboxylic acid with an alcohol under acidic catalysis.[7]

Experimental Protocols

The following protocols are detailed methodologies for the key synthetic steps.

Protocol 1: Synthesis of Ethyl 2,4-dioxo-4-(pyridin-2-yl)butanoate

-

Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add absolute ethanol (150 mL).

-

Base Formation: Carefully add sodium metal (2.3 g, 100 mmol) in small portions to the ethanol. Allow the sodium to react completely to form a solution of sodium ethoxide.

-

Reactant Addition: Cool the solution to 0-5 °C using an ice bath. Add a mixture of 2-acetylpyridine (12.1 g, 100 mmol) and diethyl oxalate (14.6 g, 100 mmol) dropwise over 30 minutes, ensuring the temperature remains below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and stir the resulting suspension at room temperature for 12-16 hours.

-

Workup: Pour the reaction mixture into ice-cold water (300 mL) and acidify to pH 4-5 with dilute HCl.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 100 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to yield the title compound.

Protocol 2: Synthesis of Ethyl 5-(pyridin-2-yl)-1H-pyrazole-3-carboxylate

-

Setup: In a round-bottom flask, dissolve ethyl 2,4-dioxo-4-(pyridin-2-yl)butanoate (2.21 g, 10 mmol) in glacial acetic acid (20 mL).

-

Hydrazine Addition: Add hydrazine hydrate (0.5 mL, ~10 mmol) dropwise to the solution while stirring. An exothermic reaction may be observed.

-

Reaction: Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 2-4 hours. Monitor the reaction progress by TLC.

-

Workup: After completion, cool the mixture to room temperature and pour it into ice-water (100 mL). A solid precipitate should form.

-

Isolation: Collect the solid by vacuum filtration, wash thoroughly with cold water, and then with a small amount of cold ethanol.

-

Purification: Dry the solid under vacuum. If necessary, recrystallize from an appropriate solvent system (e.g., ethanol/water) to obtain the pure pyrazole ester.

Protocol 3: Synthesis of 5-Pyridin-2-yl-1H-pyrazole-3-carboxylic acid

-

Setup: Suspend the ethyl 5-(pyridin-2-yl)-1H-pyrazole-3-carboxylate (2.17 g, 10 mmol) in a mixture of ethanol (20 mL) and water (10 mL).

-

Hydrolysis: Add sodium hydroxide (0.8 g, 20 mmol) and heat the mixture to reflux for 2-3 hours until the reaction is complete (as monitored by TLC).

-

Workup: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

-

Precipitation: Dilute the remaining aqueous solution with water (20 mL) and cool in an ice bath. Carefully acidify with concentrated HCl until the pH is ~3-4.

-

Isolation: Collect the resulting white precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the final carboxylic acid.

Protocol 4: General Procedure for Amide Derivatization

-

Acid Chloride Formation: In a flask under a nitrogen atmosphere, suspend 5-pyridin-2-yl-1H-pyrazole-3-carboxylic acid (1.89 g, 10 mmol) in thionyl chloride (10 mL). Add a catalytic amount of DMF (1-2 drops).

-

Reaction: Heat the mixture to reflux for 2-3 hours. The suspension should become a clear solution.

-

Solvent Removal: After cooling, remove the excess thionyl chloride under reduced pressure to obtain the crude acid chloride.

-

Amidation: Dissolve the crude acid chloride in a dry, aprotic solvent like dichloromethane or THF (30 mL) and cool to 0 °C.

-

Amine Addition: Add the desired amine (11 mmol) followed by a non-nucleophilic base such as triethylamine (1.5 eq) dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours.

-

Workup and Purification: Quench the reaction with water, separate the organic layer, wash with brine, dry over sodium sulfate, and concentrate. Purify the crude product by column chromatography or recrystallization.

Data Presentation: Summary of Synthetic Steps

| Reaction Step | Starting Materials | Reagents & Conditions | Time (h) | Temp (°C) | Yield (%) |

| Claisen Condensation | 2-Acetylpyridine, Diethyl oxalate | NaOEt in Ethanol | 12-16 | 0 to RT | 60-75 |

| Knorr Cyclocondensation | Ethyl 2,4-dioxo-4-(pyridin-2-yl)butanoate | Hydrazine hydrate, Acetic acid | 2-4 | Reflux | 75-90 |

| Ester Hydrolysis | Ethyl 5-(pyridin-2-yl)-1H-pyrazole-3-carboxylate | NaOH, Ethanol/Water | 2-3 | Reflux | 85-95 |

| Amide Formation | 5-Pyridin-2-yl-1H-pyrazole-3-carboxylic acid, Amine | 1. SOCl₂, DMF (cat.) 2. Triethylamine | 6-15 | 0 to RT | 50-85 |

Yields are typical and may vary based on the specific substrate and reaction scale.

Visualizations

Caption: Core synthetic pathway to the target acid.

Caption: Derivatization pathways from the core acid.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. chemimpex.com [chemimpex.com]

- 4. mdpi.com [mdpi.com]

- 5. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]

- 6. researchgate.net [researchgate.net]

- 7. dergipark.org.tr [dergipark.org.tr]

- 8. Simple and practical derivatization procedure for enhanced detection of carboxylic acids in liquid chromatography-electrospray ionization-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. asianpubs.org [asianpubs.org]

The Discovery and Synthesis of Novel Pyrazole Compounds: A Technical Guide for Drug Development Professionals

Introduction

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry. Its versatile structure is a key component in numerous FDA-approved drugs, exhibiting a broad spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[1][2][3] The unique physicochemical characteristics of the pyrazole core, such as its capacity to act as both a hydrogen bond donor and acceptor, contribute to its favorable pharmacokinetic and pharmacodynamic profiles in drug candidates. This technical guide provides a comprehensive overview of modern synthetic methodologies, key therapeutic applications with associated quantitative data, and detailed experimental protocols for the discovery and development of novel pyrazole-based compounds.

I. Modern Synthetic Methodologies for the Pyrazole Core

The construction of the pyrazole ring has progressed from classical condensation reactions to highly efficient modern catalytic and multicomponent strategies. These advancements provide improved yields, greater regioselectivity, and access to a wider chemical space.[4][5]

Classical Synthesis: Cyclocondensation Reactions (Knorr Synthesis)

The most traditional and widely employed method for pyrazole synthesis is the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, known as the Knorr pyrazole synthesis.[6][7][8] This approach remains a fundamental and versatile strategy for creating a variety of substituted pyrazoles.

Experimental Protocol: Knorr Synthesis of a Substituted Pyrazole [2][9]

-

Materials:

-

Ethyl benzoylacetate (3 mmol)

-

Hydrazine hydrate (6 mmol)

-

1-Propanol (3 mL)

-

Glacial acetic acid (3 drops)

-

Water

-

Ethyl acetate

-

Hexane

-

-

Procedure:

-

In a 20-mL scintillation vial, combine ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).

-

Add 1-propanol (3 mL) and 3 drops of glacial acetic acid to the vial.

-

Heat the reaction mixture on a hot plate with stirring at approximately 100°C for 1 hour.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of 30% ethyl acetate/70% hexane.

-

Once the ketoester is consumed, add water (10 mL) to the hot reaction mixture with stirring.

-

Turn off the heat and allow the reaction to cool slowly while stirring for 30 minutes to facilitate precipitation.

-

Filter the reaction mixture using a Buchner funnel and rinse the collected solid with a small amount of water.

-

Allow the product to air dry.

-

Characterize the final product by determining its mass, percent yield, melting point, and by running a TLC (100% ethyl acetate mobile phase) and acquiring ¹H NMR, ¹³C NMR, and mass spectrometry data.

-

[3+2] Cycloaddition Reactions

A powerful and highly regioselective method for forming the five-membered pyrazole ring is the 1,3-dipolar cycloaddition reaction.[10][11] This typically involves the reaction of a diazo compound (as the 1,3-dipole) with an alkyne or an alkene (as the dipolarophile).[12][13]

Experimental Protocol: 1,3-Dipolar Cycloaddition of a Diazo Compound with an Alkyne [14][15]

-

Materials:

-

Aldehyde (1.0 equiv)

-

Tosylhydrazide (1.0 equiv)

-

Terminal alkyne (1.2 equiv)

-

Triethylamine (2.0 equiv)

-

Methanol

-

Dichloromethane

-

-

Procedure:

-

Dissolve the aldehyde (1.0 equiv) and tosylhydrazide (1.0 equiv) in methanol and stir at room temperature for 1-2 hours to form the tosylhydrazone in situ.

-

Remove the methanol under reduced pressure.

-

Dissolve the resulting tosylhydrazone and the terminal alkyne (1.2 equiv) in dichloromethane.

-

Add triethylamine (2.0 equiv) to the mixture and stir at room temperature. The triethylamine facilitates the in-situ generation of the diazo compound from the tosylhydrazone.

-

Monitor the reaction by TLC until the starting materials are consumed.

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired 3,5-disubstituted pyrazole.

-

Characterize the purified product using NMR spectroscopy and mass spectrometry.

-

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a valuable technique for accelerating reaction rates, increasing yields, and improving product purity in the synthesis of pyrazoles.[9][15][16]

Experimental Protocol: Microwave-Assisted Synthesis of 1-Aryl-1H-pyrazole-5-amines [16][17]

-

Materials:

-

Aryl hydrazine hydrochloride (2 mmol)

-

3-Aminocrotononitrile or an α-cyanoketone (2 mmol)

-

1 M Hydrochloric acid (5 mL)

-

Microwave reactor vials and caps

-

-

Procedure:

-

In a microwave reactor vial equipped with a stir bar, combine the aryl hydrazine hydrochloride (2 mmol) and 3-aminocrotononitrile or the α-cyanoketone (2 mmol).

-

Add 1 M hydrochloric acid (5 mL) to the vial.

-

Seal the vial with a microwave vial cap using a crimper tool.

-

Place the vial in the microwave reactor and irradiate at a set temperature (e.g., 100-120°C) for 10-15 minutes.

-

After the reaction is complete, cool the vial to room temperature.

-

Collect the precipitated product by vacuum filtration.

-

Wash the solid with cold water and dry to obtain the pure 1-aryl-1H-pyrazole-5-amine.

-

Characterize the product by standard analytical techniques.

-

II. Quantitative Data on Bioactive Pyrazole Compounds

The versatility of the pyrazole scaffold has led to the development of numerous potent and selective inhibitors for various therapeutic targets. The following tables summarize key quantitative data for representative pyrazole derivatives.

Table 1: Pyrazole Derivatives as Anti-inflammatory Agents (COX-2 Inhibitors)

| Compound/Drug | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | Reference(s) |

| Celecoxib | 15 | 0.04 | 375 | [18] |

| Phenylbutazone | Non-selective | Non-selective | ~1 | [18] |

| SC-558 | >1900 | 0.0053 | >358,490 | [18] |

| Pyrazolone Derivative 6b | - | - | - | [6][19] |

| Pyrazolone Derivative 9b | - | - | - | [6][19] |

| Pyrazole-thiourea hybrid PYZ10 | - | 0.0000283 | - | [5][20] |

| Pyrazole-thiourea hybrid PYZ11 | - | 0.0002272 | - | [5][20] |

| Triarylpyrazoline PYZ12 | - | - | - | [5][20] |

| Triarylpyrazoline PYZ13 | - | - | - | [5][20] |

| Pyrazole derivative PYZ31 | - | 0.01987 | - | [5][20] |

Note: Some compounds showed high anti-inflammatory activity, but specific IC50 values were not available in the cited literature.

Table 2: Pyrazole Derivatives as Anticancer Agents

| Compound/Drug | Cancer Cell Line | IC₅₀ (µM) | Target(s) | Reference(s) |

| Pyrazole-based hybrid 17a | A549 (Lung) | 4.47 | - | [15] |

| Pyrazole-based hybrid 17b | A549 (Lung) | 3.46 | - | [15] |

| Pyrazolo[1,5-a]pyrimidine 34d | HeLa (Cervical) | 10.41 | - | [15] |

| Pyrazolo[1,5-a]pyrimidine 34d | DU-145 (Prostate) | 10.77 | - | [15] |

| Pyrano[2,3-c]pyrazole 50h | 786-0 (Renal) | 9.9 (µg/mL) | - | [15] |

| Pyrano[2,3-c]pyrazole 50h | MCF-7 (Breast) | 31.87 (µg/mL) | - | [15] |

| Pyrazole derivative 6 | HCT116 (Colon) | 0.39 | Aurora A kinase | [21] |

| Pyrazole derivative 6 | MCF7 (Breast) | 0.46 | Aurora A kinase | [21] |

| Pyrazole derivative 22 | A549 (Lung) | 0.247 | CDK | [21] |

| Pyrazole derivative 22 | HCT116 (Colon) | 0.315 | CDK | [21] |

| Pyrazole derivative 22 | MCF7 (Breast) | 0.924 | CDK | [21] |

| Pyrazole derivative 22 | NCI-H460 (Lung) | 0.209 | CDK | [21] |

| Pyrazole derivative 22 | U87MG (Glioblastoma) | 0.192 | CDK | [21] |

| Pyrazolyl tetrazole acetic acid 5c | HT-29 (Colon) | 6.43 | VEGFR-2 | [3] |

| Pyrazolyl tetrazole acetic acid 5c | PC-3 (Prostate) | 9.83 | VEGFR-2 | [3] |

| Pyrazole derivative 11a | HeLa (Cervical) | micromolar range | - | [5] |

| Pyrazole derivative 11a | MCF7 (Breast) | micromolar range | - | [5] |

| Pyrazole derivative 11a | SKOV3 (Ovarian) | micromolar range | - | [5] |

| Pyrazole derivative 11a | SKMEL28 (Melanoma) | micromolar range | - | [5] |

III. Signaling Pathways and Experimental Workflows

Visualizing the complex biological and chemical processes involved in the discovery of novel pyrazole compounds is crucial for a comprehensive understanding. The following diagrams, rendered in Graphviz (DOT language), illustrate key signaling pathways targeted by pyrazole derivatives and a general experimental workflow.

Caption: General workflow for the discovery and development of novel pyrazole compounds.

Caption: Mechanism of action of Celecoxib on the COX-2 signaling pathway.[1][2]

Caption: Inhibition of the p38 MAPK signaling pathway by a pyrazole-based inhibitor.[1]

IV. Conclusion

The pyrazole scaffold continues to be a highly fruitful area of research in drug discovery and development. Advances in synthetic methodologies, including classical, cycloaddition, and microwave-assisted techniques, have enabled the creation of vast and diverse libraries of pyrazole-containing compounds. The quantitative data presented herein underscore the potential of these compounds to selectively and potently modulate key biological targets implicated in inflammation and cancer. The detailed experimental protocols and visual representations of signaling pathways and workflows provided in this guide are intended to serve as a valuable resource for researchers, scientists, and drug development professionals, facilitating the continued exploration and optimization of this remarkable heterocyclic core for the creation of next-generation therapeutics.

References

- 1. What is the mechanism of Celecoxib? [synapse.patsnap.com]

- 2. benchchem.com [benchchem.com]

- 3. Integrated Pathways of COX-2 and mTOR: Roles in Cell Sensing and Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Pyrazolone derivatives: synthesis, anti-inflammatory, analgesic, quantitative structure-activity relationship and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. chemhelpasap.com [chemhelpasap.com]

- 8. Quantitative and Qualitative Analysis of the Anti-Proliferative Potential of the Pyrazole Scaffold in the Design of Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Diazoalkane 1,3-dipolar cycloaddition - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. rsc.org [rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis of Novel Pyrazoles via [2+3]-Dipolar Cycloaddition Using Alkyne Surrogates - PMC [pmc.ncbi.nlm.nih.gov]

- 14. youtube.com [youtube.com]

- 15. Cyclooxygenase-2 - Wikipedia [en.wikipedia.org]

- 16. researchgate.net [researchgate.net]

- 17. jstage.jst.go.jp [jstage.jst.go.jp]

- 18. Synthesis of Pyrazolesulfoximines Using α-Diazosulfoximines with Alkynes - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]